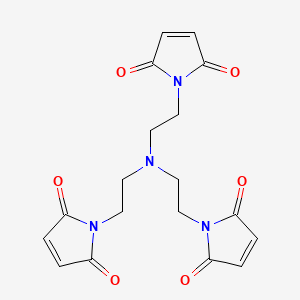

Tris(2-maleimidoethyl)amine

Description

BenchChem offers high-quality Tris(2-maleimidoethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-maleimidoethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6/c23-13-1-2-14(24)20(13)10-7-19(8-11-21-15(25)3-4-16(21)26)9-12-22-17(27)5-6-18(22)28/h1-6H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEOHCIKAJUSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN(CCN2C(=O)C=CC2=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TMEA crosslinker molecular weight and formula

Technical Deep Dive: TMEA Crosslinker (Tris(2-maleimidoethyl)amine)

Executive Summary

In the landscape of structural biology and protein interaction mapping, TMEA (Tris(2-maleimidoethyl)amine) occupies a specialized niche. Unlike standard bifunctional crosslinkers (e.g., DSS, BMH) that map point-to-point distances, TMEA is a homotrifunctional reagent. Its tripod-like architecture allows it to covalently tether three sulfhydryl (-SH) groups simultaneously.

This capability is critical for drug development professionals seeking to:

-

Validate Trimeric Complexes: Capture transient interactions in trimeric receptor systems.

-

Constrain Topology: rigidify protein tertiary structures for Cryo-EM or crystallographic studies.

-

Synthesize Dendrimers: Serve as a core for hyper-branched polymer therapeutics.

This guide provides the physicochemical profile, reaction mechanisms, and validated protocols required to deploy TMEA effectively in your research pipeline.

Physicochemical Profile

The following data constitutes the definitive chemical identity of TMEA. These parameters are essential for calculating stoichiometry in conjugation protocols.

| Parameter | Specification |

| Chemical Name | Tris(2-maleimidoethyl)amine |

| Common Acronym | TMEA |

| Molecular Formula | C₁₈H₁₈N₄O₆ |

| Molecular Weight | 386.36 g/mol |

| CAS Number | 139112-38-2 |

| Spacer Arm Length | 10.3 Å (approximate distance between maleimide groups) |

| Reactive Group | Maleimide (x3) |

| Target Functional Group | Sulfhydryl (-SH) |

| Solubility | Soluble in DMSO, DMF; Insoluble in water |

| Appearance | Off-white to pale yellow solid |

Mechanism of Action

TMEA functions via the Michael Addition reaction. The electron-deficient double bond of the maleimide ring acts as an electrophile, susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.

Critical Reaction Parameters:

-

pH Specificity: The reaction is highly specific for sulfhydryls at pH 6.5–7.5 .

-

Off-Target Reactivity: At pH > 7.5, reactivity toward primary amines (Lysine) increases significantly.

-

Hydrolysis: The maleimide ring is susceptible to hydrolysis (opening to maleamic acid) at pH > 8.0 or during prolonged aqueous storage, rendering it non-reactive.

Diagram 1: TMEA Reaction Mechanism

Experimental Protocol: In-Solution Crosslinking

Objective: To crosslink a protein complex containing accessible cysteine residues using TMEA for structural analysis via SDS-PAGE or Mass Spectrometry.

Prerequisites:

-

Protein buffer must be free of thiols (No DTT, BME, or TCEP during the reaction).

-

TMEA stock must be prepared immediately before use.

Step-by-Step Methodology

1. Sample Preparation & Reduction (Optional but Recommended)

-

Rationale: Most surface cysteines in extracellular proteins are oxidized as disulfides. To react with TMEA, they must be reduced to free sulfhydryls.

-

Protocol: Incubate protein with 5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.

-

Note: TCEP is preferred over DTT because it does not contain thiols and technically does not need removal, though removal is good practice to prevent competition.

2. Buffer Exchange

-

Rationale: Remove reducing agents (if DTT/BME were used) and ensure pH is optimal.

-

Protocol: Use Zeba™ Spin Desalting Columns or dialysis to exchange protein into Conjugation Buffer (PBS, pH 7.2; or 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).

-

Constraint: Include 5-10 mM EDTA to chelate metals that might catalyze disulfide reformation.

3. TMEA Solubilization

-

Protocol: Weigh ~2 mg of TMEA. Dissolve in DMSO to a concentration of 10 mM (approx. 3.8 mg/mL).

-

Validation: The solution should be clear. If cloudy, do not use.

4. Crosslinking Reaction

-

Protocol: Add TMEA stock to the protein solution.

-

Molar Excess: Target a 10-fold to 20-fold molar excess of TMEA over the protein.

-

Solvent Limit: Ensure final DMSO concentration is < 10% to prevent protein denaturation.[1]

-

-

Incubation: Incubate for 2 hours at Room Temperature or 4 hours at 4°C .

5. Quenching

-

Rationale: Stop the reaction to prevent non-specific over-crosslinking or artifact formation.

-

Protocol: Add DTT (Dithiothreitol) to a final concentration of 10-20 mM . Incubate for 15 minutes.

6. Downstream Analysis

-

SDS-PAGE: Run non-reducing gels to observe molecular weight shifts (e.g., monomer -> trimer).

-

LC-MS/MS: Proceed to Trypsin digestion for peptide mapping.

Advanced Workflow: Crosslinking Mass Spectrometry (XL-MS)

For drug discovery, simply seeing a band shift on a gel is often insufficient. You need to know where the interaction occurs. TMEA facilitates this by locking the geometry of the complex.

Diagram 2: XL-MS Analytical Workflow

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation upon TMEA addition | TMEA is hydrophobic; local concentration too high. | Dilute TMEA stock further before addition; add dropwise while vortexing. |

| No Crosslinking Observed | Cysteines are oxidized (disulfides) or buried. | Use TCEP reduction step; add mild denaturant (e.g., 1M Urea) to expose buried residues (if native structure allows). |

| Smearing on SDS-PAGE | Over-crosslinking / Polymerization. | Reduce TMEA molar excess (try 2x or 5x); reduce reaction time. |

| Low MS Identification Rate | Ion suppression by non-crosslinked peptides. | Perform Strong Cation Exchange (SCX) enrichment to isolate crosslinked peptides (which have higher charge states). |

References

-

PubChem. Tris(2-maleimidoethyl)amine Compound Summary (CID 9977418).[2] National Library of Medicine. Retrieved from [Link]

Sources

Technical Master File: Tris(2-maleimidoethyl)amine (TMEA)

CAS Number: 139112-38-2 Document Type: Technical Application Guide Version: 2.0 (2025)

Executive Summary

Tris(2-maleimidoethyl)amine (TMEA) is a

This guide serves as a definitive operational manual for researchers utilizing TMEA. It moves beyond basic product sheets to address the critical physicochemical constraints—specifically hydrophobicity, hydrolysis kinetics, and phosphine incompatibility—that determine experimental success.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

TMEA is a hydrophobic molecule. Successful conjugation requires strict adherence to solvent compatibility rules. It is not water-soluble in its native state and must be reconstituted in an anhydrous organic solvent prior to aqueous introduction.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | Tris(2-maleimidoethyl)amine |

| CAS Number | 139112-38-2 |

| Formula | |

| Molecular Weight | 386.36 g/mol |

| Appearance | Light yellow crystalline solid |

| Reactive Group | Maleimide (x3) |

| Target Functional Group | Sulfhydryl (-SH) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile.[2][3] Insoluble in water. |

| Spacer Arm Length | ~10.3 Å (Core N to Maleimide C=C) |

| Storage | -20°C, Desiccated, Inert gas (Ar/N2) |

Mechanistic Action: The Thiol-Maleimide Michael Addition[6][7]

The utility of TMEA relies on the chemoselective Michael addition reaction. The maleimide double bond (an electron-deficient alkene) undergoes nucleophilic attack by the thiolate anion (

Reaction Dynamics & pH Sensitivity

-

Optimal pH (6.5 – 7.5): The reaction is highly specific for sulfhydryls. The reaction rate is driven by the concentration of the thiolate anion.

-

pH > 7.5 (Risk Zone): Specificity degrades. Primary amines (Lysine

-amines) become unprotonated and can compete for the maleimide, leading to heterogeneous products. Additionally, the rate of maleimide ring hydrolysis increases exponentially. -

Hydrolysis (The "Dead-End" Pathway): Water can attack the maleimide carbonyl, opening the ring to form maleamic acid. This derivative is non-reactive toward thiols.[5] TMEA stored in moisture or left in aqueous buffer for >1 hour prior to use will deactivate.

Phosphine Incompatibility (Critical Alert)

Common reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) are often used to liberate thiols.[5] However, TCEP reacts with maleimides to form succinimidyl-phosphine adducts.

-

Directive: You must remove TCEP (via desalting column or dialysis) before adding TMEA, or use TCEP-HCl at low pH/stoichiometry with extreme caution. Desalting is the only self-validating method.

Diagram 1: Mechanistic Pathway & Competitive Hydrolysis

Caption: The kinetic competition between desirable thiol-conjugation (green), amine cross-reactivity (red), and hydrolytic deactivation (yellow).

Validated Protocol: Synthesis of a Homotrimeric Peptide Scaffold

This protocol describes the conjugation of a cysteine-containing peptide to TMEA to form a

Pre-Requisites

-

Buffer: PBS (100mM Phosphate, 150mM NaCl), pH 7.2, containing 5-10mM EDTA.

-

Why EDTA? To chelate divalent metals (

,

-

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

-

Molar Ratio: 1:3.3 (TMEA : Peptide). A slight excess of peptide ensures all maleimide arms are filled.

Step-by-Step Workflow

Step 1: Peptide Reduction (If necessary) If the peptide exists as a dimer, reduce with 10mM TCEP for 30 minutes.

-

Critical Step: Pass the reduced peptide through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in the Reaction Buffer (PBS/EDTA) to completely remove TCEP .

Step 2: TMEA Reconstitution Weigh TMEA and dissolve in anhydrous DMSO to a concentration of 10-50 mM.

-

Note: Prepare this immediately before use. Do not store TMEA in solution.

Step 3: Conjugation Reaction

-

Calculate the volume of TMEA required to achieve a 1:3.3 molar ratio (TMEA:Peptide).

-

Add the TMEA/DMSO solution dropwise to the peptide solution while stirring.

-

Ensure the final organic solvent concentration is <10% (v/v) to prevent peptide precipitation.

-

Incubate for 2 hours at Room Temperature (RT) or 4°C overnight.

Step 4: Quenching (Optional but Recommended) Add 2-Mercaptoethanol or Cysteine (in 5x molar excess over TMEA) to quench any unreacted maleimide groups. Incubate for 15 minutes.

Step 5: Purification Purify the trimer using Size Exclusion Chromatography (SEC) or RP-HPLC. The trimer will have approximately 3x the molecular weight of the monomer.

Diagram 2: Experimental Workflow Logic

Caption: Operational flowchart emphasizing the critical removal of reducing agents prior to TMEA introduction.

Applications & Troubleshooting

Strategic Applications

-

Multivalent Drug Scaffolds: TMEA allows the clustering of three binding domains (e.g., scFv or peptides) to exploit the avidity effect, significantly increasing binding affinity compared to monovalent ligands.

-

Hydrogel Crosslinking: Used to crosslink thiolated polymers (e.g., thiolated hyaluronic acid) into defined networks with specific pore sizes determined by the TMEA arm length.

-

FRET Studies: Can be used to bring three fluorophores into proximity or to create a central quenching node.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon TMEA addition | TMEA is hydrophobic; aqueous shock. | Dissolve TMEA in DMSO first. Ensure DMSO is <10% final vol. Add dropwise. |

| Low Conjugation Yield | Hydrolysis of maleimide. | Use fresh TMEA. Check buffer pH (must be < 7.5). Ensure TMEA was stored dry. |

| No Conjugation | Oxidized thiols (Disulfides).[5] | Verify peptide reduction. Ensure EDTA is in the buffer to prevent re-oxidation. |

| Heterogeneous Products | TCEP interference. | Did you desalt? TCEP reacts with maleimides.[5] Remove it completely. |

| Cross-linking Aggregates | Inter-molecular chaining. | Maintain dilute protein concentrations (1-2 mg/mL) to favor specific trimerization over random aggregation. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9977418, Tris(2-maleimidoethyl)amine. Retrieved from [Link][3][6]

- Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Maleimide-Thiol chemistry and hydrolysis kinetics).

- Shafer, D. E., et al. (2000).Mechanism of the Reaction of TCEP with Maleimides. Analytical Biochemistry.

-

Fontaine, S. D., et al. (2015). Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Bioconjugate Chemistry.[1][5][7][8][9] (Discusses maleimide stability and hydrolysis).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tris(2-maleimidoethyl)amine | C18H18N4O6 | CID 9977418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Comparative Analysis of TAEA vs. TMEA Amine Precursors

The following technical guide provides an in-depth comparative analysis of TAEA and TMEA amine precursors.

Note on Acronym Ambiguity: In high-level R&D, the acronym "TMEA" is overloaded. It refers to two distinct chemical entities depending on the field:

-

Materials Science (ALD/CVD): Tris[2-(methylamino)ethyl]amine (A secondary amine variant of TAEA).

-

Drug Development (Bioconjugation): Tris(2-maleimidoethyl)amine (A maleimide crosslinker derived from TAEA).

Given your audience (Drug Development & Research) and the specific term "Amine Precursor," this guide primarily addresses the chemical structural difference (Primary vs. Secondary Amine) while explicitly contextualizing the Maleimide derivative critical for therapeutic conjugation.

Structural Mechanistics, Reactivity Profiles, and Application Logic

Executive Summary

TAEA (Tris(2-aminoethyl)amine) and TMEA (Tris[2-(methylamino)ethyl]amine) represent the "Parent" and "Methylated Derivative" of the tripodal amine class, respectively.

-

TAEA is the foundational primary amine scaffold (

donor). It is a potent nucleophile and chelator used as a raw material for ligand synthesis, gene delivery vectors, and perovskite stabilization. -

TMEA (in the context of amine precursors) is the secondary amine analog. The methylation of the pendant nitrogen atoms alters steric bulk, reduces hydrogen bonding (increasing volatility), and tunes metal-center electron density.

Critical Distinction for Drug Developers: In bioconjugation literature, "TMEA" often refers to the maleimide-functionalized crosslinker. You must verify the CAS number of your reagent to prevent catastrophic experimental mismatch (Nucleophile vs. Electrophile).

Chemical Identity & Structural Divergence[1][2]

The core difference lies in the substitution at the pendant nitrogen atoms. This seemingly minor methylation dictates the precursor's phase physics and reactivity.

Table 1: Physicochemical Comparison

| Feature | TAEA (The Parent) | TMEA (The Methylated Analog) |

| Full Name | Tris(2-aminoethyl)amine | Tris[2-(methylamino)ethyl]amine |

| Common Acronyms | Tren, TAEA | Me |

| Molecular Formula | ||

| Amine Class | Primary ( | Secondary ( |

| H-Bond Donors | 6 (High intermolecular forces) | 3 (Reduced intermolecular forces) |

| Steric Bulk | Low (Accessible N-centers) | Moderate (Methyl groups hinder approach) |

| Volatility | Low (High boiling point) | High (Lower boiling point due to less H-bonding) |

| Key Reactivity | Forms Imines (Schiff Bases) | Forms Enamines / Iminium Ions |

Mechanistic Implications[2][4][5][6][7][8][9]

The "Volatility vs. Stability" Trade-off (Materials & ALD)

For researchers utilizing these amines as precursors for Atomic Layer Deposition (ALD) or CVD (e.g., Zirconium or Aluminum oxides):

-

TAEA possesses strong hydrogen bonding networks (

). This results in low vapor pressure, making it difficult to vaporize without thermal decomposition. It often leaves carbon residues in thin films. -

TMEA replaces one hydrogen on each arm with a methyl group. This disrupts the H-bonding network, significantly increasing volatility .

Chelation & Ligand Field Strength (Coordination Chemistry)

Both molecules act as tetradentate (

-

TAEA creates a stronger field in some contexts due to lower steric hindrance, allowing tighter binding to smaller metal ions (

, -

TMEA (Me

Tren) is the ligand of choice for ATRP (Atom Transfer Radical Polymerization) . The electron-donating methyl groups make the copper complex more reducing, accelerating the polymerization rate by orders of magnitude compared to TAEA.

Bioconjugation Logic (The "TMEA" Crosslinker Trap)

In drug development, TAEA is often the starting material to synthesize the maleimide crosslinker.

-

Reaction: TAEA + Maleic Anhydride

Tris(2-maleimidoethyl)amine (TMEA-Maleimide) . -

Usage: TAEA is used to condense with activated esters (NHS-esters). TMEA (Maleimide) is used to crosslink free thiols (Cysteines) on proteins.

Visualization: Structural & Functional Pathways[2]

The following diagram illustrates the structural relationship and the divergent application pathways for TAEA and its derivatives.

Figure 1: Divergent synthesis and application pathways originating from the TAEA scaffold. Note the distinct chemical identity of the two "TMEA" variants.

Experimental Protocols

Protocol A: Handling TAEA for Perovskite/Ligand Synthesis

Self-Validating Step: TAEA is highly hygroscopic.[6] A "wet" precursor will immediately turn cloudy upon addition to anhydrous solvents (e.g., Toluene/DMF) due to hydrate formation.

-

Preparation: Store TAEA under inert atmosphere (

or Ar). -

Drying: If the liquid is viscous or cloudy, distill over

or -

Verification: Run a

NMR in

Protocol B: Distinguishing TMEA (Maleimide) from TAEA (Amine)

Context: If you find an unlabeled vial labeled "TMEA" in a bio-lab.

-

Solubility Test: Dissolve a small aliquot in neutral buffer (PBS, pH 7.2).

-

Ninhydrin Test (The Validator):

-

Add Ninhydrin solution and heat.

-

Purple/Blue Color: Indicates free primary amines

TAEA . -

No Color/Yellow: Indicates blocked amines (Maleimides or Tertiary)

TMEA .

-

-

Thiol Reactivity:

-

Add Cysteine or DTT.

-

Monitor via Ellman’s Reagent.

-

Loss of Thiol Signal: Indicates reaction with Maleimide

TMEA .

-

References

-

ALD Precursor Chemistry (TMEA as Methylated Amine)

-

Seppälä, S., et al. (2018).[7] "Comparative Study on New Heteroleptic Zirconium ALD Precursors." AVS 18th International Conference on Atomic Layer Deposition.

-

Source: (Contextual verification of Zr(MeCp)(TMEA)).

-

-

Bioconjugation & Crosslinking (TMEA as Maleimide)

-

Perovskite Stabilization (TAEA Usage)

- Sahisnum, S., et al. (2023). "The Compound Effect of Mg and Tris(2-aminoethyl)amine for Long-Term Phase Stability in the γ-CsPbI3 Perovskite Film.

-

Source:

-

ATRP Polymerization (Me6TREN vs TAEA)

- Queffelec, J., et al. (2006). "Atom Transfer Radical Polymerization (ATRP) of Methacrylates using Cu(I)/Tren Based Ligands." Macromolecules.

-

Source:

Sources

- 1. mi.cyclohexylamine.net [mi.cyclohexylamine.net]

- 2. The Application of Ethnomedicine in Modulating Megakaryocyte Differentiation and Platelet Counts [mdpi.com]

- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 4. trepo.tuni.fi [trepo.tuni.fi]

- 5. mi.cyclohexylamine.net [mi.cyclohexylamine.net]

- 6. omsynth.com [omsynth.com]

- 7. avsconferences.org [avsconferences.org]

- 8. pubs.acs.org [pubs.acs.org]

Stability of Maleimide Groups at Neutral pH: Mechanisms, Kinetics, and Control Strategies

Executive Summary

The maleimide group is the workhorse of bioconjugation, prized for its high chemoselectivity toward thiols (sulfhydryls) at neutral pH (6.5–7.5).[] However, this utility masks a critical instability: maleimides are susceptible to hydrolysis both before and after conjugation.

At neutral pH, researchers face a "stability paradox." The pH window required for optimal reaction kinetics (pH 7.0–7.5) simultaneously accelerates the degradation of the maleimide reagent (via ring-opening hydrolysis) and promotes the instability of the resulting conjugate (via retro-Michael addition). Understanding these competing pathways is essential for developing stable antibody-drug conjugates (ADCs), fluorescent probes, and therapeutic peptides.

This guide details the mechanistic underpinnings of maleimide instability, provides quantitative kinetic data, and outlines actionable protocols to engineer permanent, stable linkages.

The Chemistry of Instability

To master maleimide stability, one must distinguish between the stability of the reagent (pre-conjugation) and the adduct (post-conjugation).

Pre-Conjugation: Reagent Hydrolysis

Before reacting with a thiol, the electron-deficient maleimide ring is prone to nucleophilic attack by hydroxide ions (

-

Mechanism: Hydroxide attacks the carbonyl carbon, opening the ring to form maleamic acid .

-

Consequence: Maleamic acid does not react with thiols.[2] The reagent is deactivated.

-

pH Dependence: The rate is second-order, depending on

and

Post-Conjugation: The Thiosuccinimide Battle

Once the maleimide reacts with a thiol, it forms a thiosuccinimide ring. This adduct is not static; it exists in a dynamic equilibrium governed by two competing pathways:

-

Retro-Michael Addition (Destabilizing): The reaction reverses, releasing the maleimide and the free thiol. In vivo, the released maleimide is rapidly captured by serum albumin (HSA) or glutathione (GSH), leading to "payload exchange" and off-target toxicity.

-

Ring-Opening Hydrolysis (Stabilizing): Water/Hydroxide attacks the thiosuccinimide ring, opening it to form a succinamic acid thioether . This linear structure cannot undergo retro-Michael addition, effectively "locking" the conjugation.

Visualization: The Kinetic Landscape

The following diagram maps the fate of a maleimide group at neutral pH.

Figure 1: Competing reaction pathways for maleimides. Green paths indicate desired stability; red paths indicate degradation or loss of payload.

Kinetics at Neutral pH (7.0 - 7.5)

The stability of maleimides is heavily influenced by the substituents on the nitrogen atom (N-substituent). Electron-withdrawing groups accelerate both conjugation and hydrolysis.

Table 1: Comparative Stability Profiles

| Maleimide Type | N-Substituent | Reagent Hydrolysis ( | Conjugate Stability (Retro-Michael Risk) | Hydrolytic "Locking" Rate |

| N-Alkyl | Ethyl / Methyl | Slow (Hours to Days) | High Risk (Slow ring opening allows exchange) | Slow ( |

| N-Aryl | Phenyl | Moderate (Minutes to Hours) | Moderate | Moderate |

| Self-Hydrolyzing | Amino-alkyl / PEG | Fast (Minutes)* | Low Risk (Rapidly locks) | Very Fast ( |

| Bis-Maleimide | Phenylene | Very Fast (< 5 mins) | High (Crosslinking often stabilizes) | Fast |

*> Note: Self-hydrolyzing reagents are often stored as precursors or in anhydrous solvents to prevent degradation before use.

The Neutral pH Trade-Off

At pH 7.4 :

-

Standard N-Alkyl Maleimides (e.g., SMCC, Mal-PEG) form conjugates that are prone to deconjugation in plasma because the ring-opening hydrolysis is too slow to compete with the retro-Michael pathway. Approximately 50% of the payload can be lost to albumin within days.

-

Next-Generation Maleimides (e.g., with basic amino groups near the ring) catalyze their own ring-opening immediately after conjugation. This forces the equilibrium toward the stable succinamic acid form, preventing payload loss [1, 2].

Experimental Protocols

To validate the stability of your maleimide system, you must test both the reagent integrity and the conjugate's resistance to exchange.

Protocol A: Assessing Reagent Hydrolysis (Pre-Conjugation)

Objective: Determine if your maleimide linker remains active during the coupling incubation time.

-

Preparation: Dissolve maleimide linker in DMSO to 10 mM (Stock).

-

Incubation: Dilute Stock to 100 µM in PBS (pH 7.4). Incubate at 25°C.

-

Sampling: Take aliquots at

minutes. -

Quenching: Immediately add excess L-Cysteine (1 mM) to each aliquot. This converts active maleimide to the cysteine-adduct. Hydrolyzed (inactive) maleimide will not react.

-

Analysis (LC-MS):

-

Monitor the mass of the Cysteine-Adduct (Active fraction).

-

Monitor the mass of Maleamic Acid (Hydrolyzed fraction, Mass + 18 Da).

-

Calculation: Plot the decrease in Cysteine-Adduct peak area over time to calculate

.

-

Protocol B: Thiol-Exchange Assay (Post-Conjugation Stability)

Objective: Simulate in vivo conditions to test if the drug/label will fall off the protein.

-

Conjugation: Prepare your Protein-Maleimide conjugate and purify via size-exclusion chromatography (SEC) to remove free linker.

-

Challenge: Incubate the conjugate (1 mg/mL) in PBS (pH 7.4) containing 10 mM Glutathione (GSH) or human serum albumin (HSA) at 37°C.

-

Note: 10 mM GSH mimics intracellular concentrations; HSA mimics plasma.

-

-

Timepoints: Harvest samples at Day 0, 1, 3, and 7.

-

Analysis:

-

Method: Hydrophobic Interaction Chromatography (HIC) or LC-MS (for ADCs).

-

Readout: Measure the Drug-to-Antibody Ratio (DAR) or fluorescence intensity bound to the protein.

-

Interpretation: A decrease in DAR indicates retro-Michael exchange. A stable DAR indicates the linkage has successfully hydrolyzed to the stable form.

-

Visualization: Stability Testing Workflow

Figure 2: Workflow for assessing the physiological stability of maleimide conjugates against thiol exchange.

Engineering Stability: Best Practices

To ensure maximum stability at neutral pH, adopt these strategies:

-

Use "Self-Hydrolyzing" Maleimides: If in vivo stability is critical (e.g., ADCs), use maleimides engineered with a basic amino group (e.g., N-aminoethyl maleimide) or electron-withdrawing groups adjacent to the ring. These catalyze the ring-opening reaction rapidly (within hours) at pH 7.4, bypassing the retro-Michael pathway entirely [3].

-

Controlled Hydrolysis Step: For standard maleimides, you can force stability by incubating the purified conjugate at a slightly elevated pH (pH 8.5–9.0) for a short period (1–2 hours) at 37°C. This forces the succinimide ring to open.

-

Warning: Ensure your protein/peptide can withstand this pH.

-

-

Storage of Reagents: Never store maleimide reagents in aqueous buffers. Hydrolysis begins immediately. Store as solids or in high-quality anhydrous DMSO/DMA at -20°C.

-

Reaction pH Optimization: Perform the conjugation at pH 6.5–7.0 rather than 7.5. This maintains thiol specificity while minimizing pre-conjugation hydrolysis.

References

-

Fontaine, S. D., et al. (2015).[2] "Long-term stabilization of maleimide-thiol conjugates." Bioconjugate Chemistry.

-

Lyon, R. P., et al. (2014).[5] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology.

-

Shen, B. Q., et al. (2012).[5] "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology.

-

Christie, R. J., et al. (2015).[4] "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release.

-

Kalia, J., & Raines, R. T. (2010). "Advances in Bioconjugation." Current Organic Chemistry.

Sources

Technical Deep Dive: TMEA Linker Mechanics & Spatial Geometries

The following technical guide details the specifications, mechanics, and experimental application of the TMEA crosslinker.

Executive Summary

TMEA (Tris(2-maleimidoethyl)amine ) is a homotrifunctional crosslinking reagent used to conjugate sulfhydryl-containing molecules (proteins, peptides, or ligands).[1] Unlike linear bifunctional linkers, TMEA possesses a tripodal "claw" structure, enabling the covalent joining of three distinct thiol groups.

Core Specification:

-

Spacer Arm Length: 10.3 Å (Angstroms)[1]

-

Linker Type: Homotrifunctional, Non-cleavable[1]

-

Reactivity: Maleimide

Sulfhydryl (-SH) (Thioether bond)

Note on Nomenclature (Drug Development Context): In Antibody-Drug Conjugate (ADC) literature, "TMEA" may occasionally refer to Tumor MicroEnvironment Activated linker platforms (often peptide-based, e.g., cleaved by legumain). This guide focuses exclusively on the chemical crosslinker reagent Tris(2-maleimidoethyl)amine .

Chemical Architecture & Dimensions

Molecular Topology

TMEA is built upon a central tertiary amine core. Three ethyl arms extend from this center, each terminating in a maleimide group. This

Chemical Formula:

Spacer Arm Analysis

The "Spacer Arm Length" of 10.3 Å cited in technical specifications refers to the effective reach between reactive groups, not the bond-path length from the center.

| Dimension Type | Value | Structural Basis |

| Catalog Spacer Length | 10.3 Å | Effective span between two maleimide reactive centers.[1] |

| Radial Reach (r) | ~5–6 Å | Distance from the central Nitrogen to a Maleimide Nitrogen. |

| Linker Composition | Ethyl | The -CH2-CH2- chain provides minimal flexibility, creating a "stiff" tripod. |

Implication for Experimentation: The 10.3 Å span is relatively short (compare to PEG-based linkers >20 Å). This restricts TMEA to intramolecular crosslinking (stabilizing tertiary protein structure) or dense intermolecular clustering (e.g., forming trimeric protein complexes or attaching multiple peptides to a central carrier).

Figure 1: Conceptual topology of the TMEA molecule showing the central amine hub and the 10.3 Å reactive span between maleimide groups.

Experimental Protocol: High-Fidelity Conjugation

This protocol ensures maximum conjugation efficiency while preventing maleimide hydrolysis (the primary cause of reaction failure).

Pre-Requisite Calculations

-

Molar Excess: Use a 10-fold to 20-fold molar excess of TMEA over the protein target.

-

Solvent: TMEA is not water-soluble .[1] Dissolve in high-quality anhydrous DMSO or DMF before adding to the aqueous reaction.

Step-by-Step Workflow

Step 1: Protein Preparation (Reduction) Maleimides react with free sulfhydryls (-SH). If your protein's cysteines are oxidized (disulfides), they must be reduced.

-

Reagent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT because TCEP does not react with maleimides (DTT must be dialyzed away).

-

Action: Incubate protein with 2-5 mM TCEP for 30 mins at Room Temp.

Step 2: TMEA Solubilization

-

Dissolve in anhydrous DMSO to create a 10 mM Stock Solution .

-

Critical: Use immediately. Maleimides hydrolyze in moisture.

Step 3: Conjugation Reaction

-

Buffer: PBS + 5-10 mM EDTA, pH 7.0 – 7.2.

-

Why EDTA? Chelates divalent metals that catalyze oxidation of sulfhydryls.

-

Why pH < 7.5? Above pH 7.5, maleimides may react non-specifically with amines (Lysine).

-

-

Mix: Add the TMEA/DMSO stock to the reduced protein solution. Final DMSO concentration should be <10% to avoid protein denaturation.

-

Incubate: 2 hours at Room Temperature or Overnight at 4°C.

Step 4: Quenching & Purification

-

Quench: Add excess 2-Mercaptoethanol or Cysteine to neutralize unreacted TMEA.

-

Purify: Desalting column (e.g., Zeba Spin) or Dialysis to remove quenched crosslinker and organic solvent.

Figure 2: Logical flow for TMEA conjugation, highlighting the critical reduction and solubilization steps.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Precipitation | TMEA hydrophobicity | Increase DMSO concentration (up to 20% if protein tolerates) or reduce TMEA molar excess. |

| Low Conjugation Yield | Hydrolysis of Maleimide | Ensure buffers are strictly pH 7.0–7.2. Do not store TMEA in solution; weigh fresh. |

| Non-Specific Binding | pH too high (>8.0) | At high pH, maleimides react with amines. Adjust buffer to pH 6.5–7.0 to ensure thiol specificity. |

| No Reaction | Oxidized Thiols | Verify reduction efficiency. Use Ellman's Reagent to quantify free sulfhydryls before adding TMEA. |

References

-

Thermo Fisher Scientific. TMEA (tris(2-maleimidoethyl)amine) Product Specification. Retrieved from

- Mattson, G., et al. (1993).A practical approach to crosslinking. Molecular Biology Reports, 17, 167-183. (Foundational text on maleimide chemistry and spacer arm definitions).

- Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press. (The authoritative source for crosslinker geometries and protocols).

-

Affinity Biopharma. Tumor MicroEnvironment Activated (TMEA) Platform.[3] (Cited for disambiguation regarding ADC nomenclature).

Sources

Methodological & Application

Optimizing TMEA Thiol-Maleimide Crosslinking: Buffer Selection and Protocol

Abstract

Tris(2-maleimidoethyl)amine (TMEA ) is a trifunctional crosslinker widely utilized to generate hydrogels, stabilize multi-protein complexes, and conjugate sulfhydryl-containing ligands.[1][2] Its efficacy relies entirely on the chemoselective Michael addition between its maleimide groups and thiols. However, this reaction is governed by a kinetic competition between desirable conjugation, non-specific aminolysis, and irreversible hydrolysis. This Application Note defines the optimal buffer conditions (pH 7.0–7.2) to maximize TMEA efficiency and provides a validated protocol for its use.

Part 1: The Chemistry of Interaction

To optimize the buffer, one must understand the competing kinetics at play. The maleimide group in TMEA is an electron-deficient alkene that reacts with nucleophiles.

The Desired Reaction (Thiol-Maleimide)

The reaction proceeds via a Michael addition.[3][4][5][6] The nucleophile is the thiolate anion (RS⁻) , not the protonated thiol (RSH). Therefore, the reaction rate is directly proportional to the concentration of RS⁻, which increases as pH approaches the thiol's pKa (typically ~8.0–8.5 for cysteine).

-

Mechanism: RS⁻ attacks the maleimide double bond, forming a stable thioether linkage (thiosuccinimide).

The Competing Reactions

-

Hydrolysis (The Silent Killer): Water can attack the maleimide carbonyl, opening the ring to form maleamic acid. Once the ring opens, the maleimide is permanently unreactive toward thiols. Hydrolysis rates increase exponentially at pH > 7.5.

-

Aminolysis (The Specificity Killer): Unprotonated primary amines (R-NH₂) can also attack the maleimide. While thiols react ~1000x faster than amines at pH 7.0, this selectivity vanishes above pH 7.5 as amines become unprotonated and more nucleophilic.

The Optimal pH Window

The "Sweet Spot" is pH 7.0 – 7.2 .

-

< pH 6.5: Reaction is too slow (thiol is protonated).

-

> pH 7.5: Hydrolysis degrades TMEA rapidly; amine cross-reactivity compromises specificity.

Visualization: Reaction Kinetics & pH

Figure 1: The kinetic trade-off between reaction rate, specificity, and reagent stability at varying pH levels.

Part 2: Buffer Selection Guide

Recommended Buffers

The buffer must maintain pH 7.0–7.2 without competing for the maleimide.

| Buffer System | Suitability | Notes |

| PBS (Phosphate Buffered Saline) | Excellent | Gold Standard. Non-nucleophilic. Maintains pH 7.2 effectively. Inexpensive and biocompatible. |

| HEPES | Excellent | Good alternative for biological systems sensitive to phosphate.[7] Effective buffering at pH 7.0–7.5. |

| MOPS | Good | Useful if pH < 7.0 is required. |

| Tris (Tris-HCl) | AVOID | Contains a primary amine.[8] Can react with TMEA over time, reducing crosslinking efficiency. Only use for quenching . |

| Glycine | AVOID | Contains a primary amine.[8][9][10] Use only for quenching . |

Critical Additives

-

EDTA (5–10 mM): Essential.[8] Chelates divalent cations (Cu²⁺, Fe³⁺) that catalyze the oxidation of thiols into disulfides (R-S-S-R). Disulfides do not react with TMEA.

-

Solvent (DMSO/DMF): TMEA is hydrophobic and not water-soluble. It must be dissolved in an organic solvent before addition to the buffer.

Part 3: Validated Protocol for TMEA Crosslinking

Materials

-

TMEA Stock: 50 mM in anhydrous DMSO or DMF (Prepare fresh).

-

Reaction Buffer: PBS (100 mM Phosphate, 150 mM NaCl), pH 7.2, + 10 mM EDTA. Degas this buffer to remove oxygen.

-

Target Molecule: Protein/Peptide with free sulfhydryls (reduced).

-

Quenching Buffer: 1M Tris-HCl, pH 8.0 (optional).

Workflow Diagram

Figure 2: Step-by-step workflow for TMEA conjugation.

Step-by-Step Procedure

-

Prepare the Target:

-

Ensure your protein/peptide is in the Reaction Buffer (PBS pH 7.2, 10 mM EDTA).

-

Note: If the protein contains disulfides that need to be crosslinked, reduce them first using TCEP (Tris(2-carboxyethyl)phosphine).[8] TCEP does not react with maleimides, so it does not need to be removed. Avoid DTT, as it contains thiols and will consume the TMEA.

-

-

Prepare TMEA Solution:

-

Weigh TMEA and dissolve in anhydrous DMSO or DMF to a concentration of 10–50 mM.

-

Caution: Do this immediately before use. TMEA hydrolyzes rapidly if the solvent contains moisture.

-

-

Mixing:

-

Add the TMEA stock to the protein solution.

-

Molar Ratio: A 10-20 fold molar excess of TMEA over thiol groups is standard for conjugation. For crosslinking (where you want one TMEA to bridge multiple thiols), a lower ratio (1:1 to 3:1) may be optimized experimentally.

-

Solvent Limit: Ensure the final concentration of DMSO/DMF is < 10% to prevent protein denaturation.

-

-

Incubation:

-

Incubate for 2 hours at room temperature or 4 hours at 4°C .

-

Keep the reaction vessel closed to minimize oxygen exposure.

-

-

Quenching (Optional but Recommended):

-

Stop the reaction by adding a surplus of non-relevant thiol (e.g., Cysteine or Mercaptoethanol) or a primary amine buffer (e.g., 1M Tris, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess TMEA and byproducts using a desalting column (e.g., Zeba Spin) or dialysis against the storage buffer.

-

Part 4: Troubleshooting

| Observation | Probable Cause | Solution |

| Precipitation upon TMEA addition | TMEA is hydrophobic; aqueous concentration too high. | Dilute TMEA further in DMSO before adding. Add dropwise while vortexing. |

| Low Conjugation Efficiency | 1. pH too low.2. Thiols oxidized to disulfides.3. TMEA hydrolyzed. | 1. Adjust buffer to pH 7.2.2. Add 10 mM EDTA and use TCEP.3. Use fresh anhydrous DMSO stock. |

| Non-Specific Binding | pH > 7.5 (Amine reaction).[8] | Strictly maintain pH < 7.[11]5. Use PBS or HEPES.[7] |

| Loss of Activity | TMEA hydrolyzed in storage. | Store TMEA powder at 4°C under desiccant. Do not store solutions. |

References

-

Thermo Fisher Scientific. TMEA (tris(2-maleimidoethyl)amine) Product Overview. Retrieved from

-

BenchChem. A Technical Guide to Thiol-Reactive Maleimide Chemistry. Retrieved from

-

Vector Laboratories. Maleimide Reaction Chemistry and Specificity.[10] Retrieved from

-

Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from

-

Fontaine, S. D., et al. (2015). Hydrolysis of maleimides and its effect on bioconjugation efficiency. Bioconjugate Chemistry.[1][4][5][11] (Contextual citation based on general maleimide hydrolysis rates referenced in search results).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thermo Scientific TMEA (tris(2-maleimidoethyl)amine) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. raineslab.com [raineslab.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. bachem.com [bachem.com]

Application Note: Functionalization of Nanoparticles with Trifunctional Maleimide Linkers

Introduction & Strategic Rationale

In the development of next-generation nanomedicines, "monofunctional" nanoparticles (NPs)—those carrying only a drug or only a targeting ligand—are increasingly insufficient. The field is shifting toward multimodal nanoconstructs that simultaneously deliver a therapeutic payload, target a specific cell surface receptor, and provide diagnostic imaging signal.

Trifunctional Maleimides refer to a specialized class of heterotrifunctional crosslinkers or branched scaffolds that possess three distinct reactive arms, one of which is a maleimide group. These reagents are the "molecular hubs" that enable the precise, stoichiometric assembly of complex NPs.

Why Trifunctional Maleimides?

-

Multimodality: Enables the "1+1+1" configuration (Nanoparticle + Drug + Targeting Ligand) on a single attachment point.

-

Stoichiometric Control: Unlike random co-adsorption, trifunctional linkers ensure a fixed ratio of ligand-to-drug, reducing batch-to-batch heterogeneity.

-

Orthogonality: They utilize distinct chemistries (e.g., Amine-NHS, Thiol-Maleimide, and Click-Azide) to prevent cross-reactivity during assembly.

Chemical Architecture & Mechanism

The most robust trifunctional strategy employs a Heterotrifunctional Linker containing:

-

NHS Ester (N-hydroxysuccinimide): Reacts with primary amines (

) on the NP surface or ligand. -

Maleimide (Mal): Reacts specifically with sulfhydryl groups (

) on cysteine residues of antibodies or thiolated drugs (pH 6.5–7.5). -

Bioorthogonal Handle (e.g., Azide/Alkyne): Enables "Click" chemistry (CuAAC or SPAAC) for attaching a third moiety like a fluorophore or radiolabel without interfering with the biological cargo.

The "Hub" Concept

The linker acts as a central node. For example, an Azido-PEG-Maleimide-NHS linker can sequentially bind:

-

Arm 1 (NHS): Anchors to the Amine-functionalized Nanoparticle.

-

Arm 2 (Maleimide): Captures a Thiolated Antibody (Targeting).

-

Arm 3 (Azide): Clicks to a DBCO-functionalized Drug or Dye.

Figure 1: The Trifunctional Hub Strategy. The linker serves as the central docking station, ensuring precise connectivity between the nanoparticle, the biological ligand, and the functional payload.

Protocol: Sequential Assembly of Multimodal Nanoparticles

This protocol describes the functionalization of Amine-terminated PLGA or Silica Nanoparticles using a Maleimide-NHS-Azide heterotrifunctional linker.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Nanoparticles: Amine-functionalized NPs (10 mg/mL in PBS, pH 7.4).

-

Linker: Azido-PEG3-Maleimide-NHS ester (dissolved in dry DMSO).[1]

-

Ligand: Thiolated Antibody or Peptide (e.g., cRGD-SH or Fab' fragment).

-

Payload: DBCO-functionalized Fluorophore (e.g., DBCO-Cy5).

-

Buffers:

-

Activation Buffer: PBS, pH 7.2 (EDTA-free).

-

Conjugation Buffer: PBS, pH 6.5–7.0, 5 mM EDTA.[1]

-

Quenching Buffer: 1 M Glycine (pH 8.0) and 10 mM Cysteine.

-

-

Purification: Spin desalting columns (MWCO 7K) or Dialysis cassettes.

Step-by-Step Methodology

Phase 1: Linker Activation (NP-Linker Attachment)

Goal: Attach the linker to the NP surface via the NHS ester while preserving the Maleimide and Azide groups.

-

Preparation: Equilibrate Amine-NPs in Activation Buffer. Ensure pH is 7.2–7.5. Avoid primary amine buffers (Tris).

-

Reaction: Add Azido-PEG-Maleimide-NHS (20–50 molar excess relative to surface amines) to the NP suspension.

-

Note: Dissolve linker in DMSO immediately before use to prevent NHS hydrolysis. Final DMSO concentration should be <10% (v/v).

-

-

Incubation: Rotate gently for 30–60 minutes at Room Temperature (RT).

-

Purification 1: Remove excess/hydrolyzed linker using a Spin Desalting Column equilibrated with Conjugation Buffer (pH 6.5) .

-

Critical: Perform this step quickly. The maleimide group is susceptible to hydrolysis at pH > 7.[1]5. Lowering pH to 6.5 stabilizes the maleimide for the next step.

-

Phase 2: Ligand Conjugation (Thiol-Maleimide)

Goal: Attach the targeting ligand to the Maleimide arm.

-

Ligand Reduction: Ensure the antibody/peptide has free thiols. If using whole IgG, reduce hinge disulfides with TCEP (immobilized TCEP gel is preferred to avoid introducing soluble reducing agents).

-

Conjugation: Add the Thiolated Ligand (5–10 molar excess over estimated surface maleimides) to the NP-Linker-Azide intermediate.

-

Incubation: React for 2 hours at RT or Overnight at 4°C under inert atmosphere (Argon/Nitrogen) to prevent disulfide formation.

-

Quenching: Add 10 mM Cysteine or Mercaptoethanol for 15 mins to block unreacted maleimides.

-

Purification 2: Centrifuge or dialyze to remove unbound ligand. Resuspend in PBS pH 7.4.

Phase 3: Payload "Click" (Azide-Alkyne)

Goal: Attach the drug or dye to the Azide arm via Copper-free Click Chemistry.

-

Reaction: Add DBCO-Payload (5 molar excess) to the Ligand-NP-Azide complex.

-

Incubation: React for 4 hours at RT or Overnight at 4°C. No catalyst is required for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

-

Final Purification: Extensive dialysis (MWCO 100 kDa for NPs) to remove free drug/dye.

Experimental Workflow Diagram

Figure 2: Sequential functionalization workflow. Note the pH shift between Phase 1 (pH 7.2) and Phase 2 (pH 6.5) to optimize Maleimide stability.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Ligand Conjugation | Maleimide Hydrolysis | The NHS reaction (Phase 1) was likely too long or at too high pH. Keep Phase 1 < 1 hour and strictly pH 7.2. Move to pH 6.5 immediately for Phase 2. |

| NP Aggregation | Loss of Surface Charge | Functionalization neutralizes surface amines/thiols. Add PEG spacers (e.g., Mal-PEG4-NHS) to maintain steric stability. |

| Low Click Efficiency | Steric Hindrance | The Azide group might be buried by the large Ligand attached in Phase 2. Reverse the order: Click the small payload first (Phase 2), then attach the large ligand (Phase 3), provided the payload is stable. |

| Cross-Linking | Disulfide Bridging | Ensure the Thiol-Ligand is fully reduced (TCEP) and EDTA is present in the buffer to chelate metals that catalyze oxidation. |

Critical Control: The Maleimide Hydrolysis Window

Maleimides are not infinitely stable. At pH 7.5, the half-life of a maleimide group is approximately 20–30 hours . At pH > 8.0, it degrades rapidly to a non-reactive maleamic acid.

-

Rule of Thumb: Always execute the Maleimide-Thiol step immediately after the NHS-Amine step. Do not store "Maleimide-activated NPs" overnight unless lyophilized.

References

-

Wilhelm Lab. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Nano Materials.

-

Vector Laboratories. (2025).[2] Maleimide Crosslinker Selection Guide.

-

BroadPharm. (2022).[1] Azido-PEG3-Maleimide Protocol and Application Note.

-

NCI / NIH. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles.

-

Nanocs. Heterofunctional Crosslinkers for Bioconjugation.

Sources

Application Note: Optimized Removal of Excess TMEA Crosslinker

Technical Guide & Protocols for Bioconjugation Workflows

Introduction & Scientific Context

Tris(2-maleimidoethyl)amine (TMEA) is a homotrifunctional crosslinker (MW: 386.36 g/mol ) widely used to generate trimeric protein complexes or to conjugate sulfhydryl-containing ligands.[1] Its three maleimide groups react specifically with free sulfhydryls (-SH) at pH 6.5–7.5 to form stable thioether bonds.[2]

The Criticality of Purification

In bioconjugation workflows, TMEA is typically added in molar excess (10- to 50-fold) to drive the reaction kinetics. However, failing to remove this excess reagent before downstream applications leads to catastrophic experimental failure:

-

Non-Specific Polymerization: Unreacted TMEA will crosslink any free thiols introduced in subsequent steps.

-

Signal Quenching: In fluorescence assays, free maleimides can quench fluorophores.

-

Mass Spectrometry Artifacts: Excess reagent leads to high background noise and complex adduct formation.

This guide details the two primary methods for TMEA removal—Desalting (Size Exclusion) and Dialysis —providing a decision framework and validated protocols for each.

Mechanism of Action & Chemical Constraints

TMEA is hydrophobic and typically dissolved in organic solvents (DMSO or DMF) before aqueous dilution.[3] The maleimide group is moisture-sensitive and susceptible to hydrolysis (ring-opening) at pH > 7.5, which renders it non-reactive.

-

Target: Free Sulfhydryls (Cysteine residues).

-

Solubility: Soluble in DMSO/DMF; low aqueous solubility until conjugated.

-

Purification Cutoff: TMEA (386 Da) vs. Protein (>10 kDa).

Visualization: The Purification Logic

The following diagram illustrates the workflow and the separation logic based on molecular weight (MW).

Figure 1: Logical workflow for TMEA conjugation and subsequent purification selection based on experimental priorities.

Strategic Decision Matrix: Desalting vs. Dialysis[5][6][7][8]

Choose the method that aligns with your sample volume, time constraints, and stability requirements.

| Feature | Desalting Columns (SEC) | Dialysis |

| Principle | Size Exclusion Chromatography (Gravity or Spin) | Passive Diffusion across semi-permeable membrane |

| Time Required | Fast (5–15 minutes) | Slow (4 hours to Overnight) |

| Sample Volume | Low to Medium (10 µL – 4 mL) | Medium to High (100 µL – Liters) |

| TMEA Removal | >95% removal in one pass | >99% (requires multiple buffer changes) |

| Dilution Factor | Minimal (Spin) to 1.5x (Gravity) | Negligible (can concentrate using hygroscopic agents) |

| Hydrolysis Risk | Low (Rapid processing preserves maleimide activity) | High (Prolonged exposure to aqueous buffer) |

| Best For... | Unstable proteins; Kinetics experiments; Small batches. | Large batches; Very inexpensive processing; Robust proteins. |

Protocol A: Rapid TMEA Removal via Desalting Columns

Recommended For: Removing TMEA when the protein must react with a second molecule immediately. Speed is vital here to prevent the maleimide groups on the protein from hydrolyzing before the second step.

Materials

-

Resin: Sephadex G-25, Bio-Gel P-6, or Zeba Spin Desalting Columns (7K MWCO).

-

Buffer: PBS (Phosphate Buffered Saline), pH 7.2, containing 5-10 mM EDTA.

-

Note: Avoid amines (Tris) if possible, though less critical for maleimides than NHS esters. EDTA prevents metal-catalyzed oxidation of sulfhydryls.

-

Step-by-Step Procedure

-

Column Preparation:

-

Remove the bottom closure of the spin column and loosen the cap.

-

Place in a collection tube and centrifuge at 1,000 × g for 2 minutes to remove storage solution.

-

Equilibration (Critical): Apply 2-3 column volumes of the Exchange Buffer (PBS/EDTA). Centrifuge at 1,000 × g for 2 minutes. Discard flow-through. Repeat 3 times.

-

Why: This ensures the protein elutes into the correct pH environment and removes preservatives (azide) from the resin.

-

-

Sample Loading:

-

Carefully apply the TMEA-protein reaction mixture (dissolved in <10% DMSO) to the center of the compacted resin bed.

-

Volume Limit: Do not exceed 30% of the resin bed volume to ensure efficient separation.

-

-

Elution (Purification):

-

Place the column into a new, clean collection tube.

-

Centrifuge at 1,000 × g for 2 minutes.

-

Result: The flow-through contains the purified protein-TMEA complex. The small, free TMEA molecules remain trapped in the resin pores.

-

-

Validation:

-

Proceed immediately to the next reaction step or flash freeze.

-

Protocol B: Bulk TMEA Removal via Dialysis

Recommended For: Large sample volumes (>5 mL) or when the protein is extremely sensitive to shear forces found in centrifugation.

Materials

-

Membrane: Regenerated Cellulose (RC) or Cellulose Ester (CE).

-

MWCO (Molecular Weight Cut-Off): 3.5 kDa to 10 kDa. (TMEA is ~0.4 kDa; Protein is >10 kDa).

-

Dialysis Buffer: PBS, pH 7.0–7.5 (Volume should be 200x sample volume).

Step-by-Step Procedure

-

Hydration:

-

Cut the dialysis tubing to the required length. Soak in Dialysis Buffer for 2-5 minutes to remove glycerol/sulfides present in the membrane storage.

-

-

Loading:

-

Secure one end of the tubing with a clamp.

-

Pipette the reaction mixture into the tubing.

-

Secure the top end with a clamp, leaving ~20% head-space for osmotic swelling.

-

-

Dialysis Cycle 1 (Organic Solvent Removal):

-

Place tubing in a beaker with 200x volume of Dialysis Buffer (e.g., 5 mL sample in 1 L buffer).

-

Stir gently with a magnetic stir bar at 4°C.

-

Duration: 2 hours.

-

Why: TMEA is often used with DMSO/DMF. The first cycle removes the bulk of the organic solvent.

-

-

Dialysis Cycle 2 & 3 (TMEA Removal):

-

Discard the buffer and replace with fresh, cold Dialysis Buffer.

-

Dialyze for another 2 hours (Cycle 2) and then Overnight (Cycle 3) at 4°C.

-

Note: Low temperature (4°C) is mandatory to slow down maleimide hydrolysis, although dialysis is inherently riskier for this than desalting.

-

-

Recovery:

-

Carefully cut the top of the tubing and pipette the purified sample into a clean tube.

-

Quality Control: Verifying Removal

Before proceeding, verify that free TMEA is removed and the protein is active.

The Ellman's Reagent Test (DTNB)

Since TMEA targets sulfhydryls, you can indirectly monitor the reaction. However, to ensure removal of free TMEA, a simple spectral scan is often insufficient due to low extinction coefficients.

Method:

-

Take an aliquot of the "Purified" sample and the "Waste" (from desalting) or "Dialysate".

-

If the TMEA was successfully removed, the "Waste" fraction should show high absorbance at 300-310 nm (characteristic of maleimides, though weak) or can be detected via LC-MS if available.

-

Functional Check: React a small aliquot of your purified protein with a known thiol-containing fluorophore. If the protein precipitates or signals are erratic compared to controls, excess TMEA may still be present causing hyper-crosslinking.

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Protein Precipitation | TMEA is hydrophobic; too much crosslinking. | Reduce TMEA molar excess (try 10x instead of 50x). Ensure DMSO < 10% final vol. |

| Low Conjugation Efficiency | Maleimide hydrolysis. | Ensure buffers are pH < 7.5. Use Desalting (fast) instead of Dialysis (slow).[5] |

| Incomplete TMEA Removal | Sample volume too high for column. | For Desalting: Load <30% of resin volume. For Dialysis: Increase buffer volume to 500:1. |

References

-

Thermo Fisher Scientific. TMEA (tris(2-maleimidoethyl)amine) Product Overview and Specifications. Retrieved from

-

Vector Laboratories. Maleimide Reaction Chemistry and Stability Guidelines. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for crosslinking chemistry).

-

Scientific Networking. Desalting vs. Dialysis for Sample Preparation. Retrieved from

Sources

- 1. Thermo Scientific TMEA (tris(2-maleimidoethyl)amine) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. vectorlabs.com [vectorlabs.com]

- 5. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: TMEA Solubilization & Stability Guide

Topic: Preventing TMEA (Tris(2-maleimidoethyl)amine) Precipitation in Aqueous Buffers Document ID: TSC-TMEA-004 Last Updated: 2024-05-20

The Solubility Paradox: Understanding TMEA Chemistry

Senior Scientist Note: Many researchers treat TMEA like a standard salt, expecting it to dissolve directly in PBS. This is the primary cause of experimental failure.

TMEA is a homotrifunctional crosslinker used to create 3D hydrogels or conjugate sulfhydryl-containing proteins. Its structure features a central amine core branching into three maleimide groups.[1] While the core is polar, the three maleimide rings are significantly hydrophobic.

In pure aqueous buffers (PBS, TBS, HEPES), the hydrophobic interactions between these rings dominate, leading to immediate aggregation and precipitation. To successfully use TMEA, you must navigate a narrow window between solubility (requiring organic solvents) and stability (requiring aqueous pH control to prevent hydrolysis).

Core Directive: The "Two-Phase" Solubilization Protocol

Do not attempt to dissolve TMEA directly in aqueous buffer. Follow this strict two-phase protocol to ensure monomeric dispersion.

Phase A: The Organic Stock (Anhydrous)

The maleimide ring is moisture-sensitive. Hydrolysis opens the ring to form maleamic acid, which is dead (non-reactive) toward thiols.[2]

-

Solvent Selection: Use high-grade anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Concentration: Prepare a Master Stock at 10–50 mM .

-

Why? High concentrations in organic solvent effectively solvate the hydrophobic rings before they encounter water molecules.

-

-

Storage: Use immediately. If storage is absolutely necessary, use single-use aliquots at -20°C with desiccant, but fresh preparation is always superior.

Phase B: The Aqueous Dilution (Dropwise Integration)

-

Buffer Selection: Use PBS (Phosphate Buffered Saline) or HEPES at pH 6.5 – 7.5 .

-

Critical: Add 5–10 mM EDTA to chelate divalent metals that catalyze disulfide oxidation.

-

-

The "Shock" Prevention:

-

Place your aqueous buffer on a vortex mixer set to medium speed.

-

Add the TMEA/DMSO stock dropwise into the vortexing buffer.

-

Final Concentration: Aim for < 2 mM TMEA in the final aqueous mixture. Concentrations > 4 mM significantly increase the risk of precipitation.

-

Solvent Tolerance: Ensure the final DMSO/DMF concentration is < 10% (v/v) to avoid denaturing your protein targets, though TMEA itself stays soluble up to higher percentages.

-

Visualizing the Workflow & Stability Logic

The following diagram illustrates the critical decision points where TMEA experiments typically fail (Precipitation vs. Hydrolysis).

Caption: Figure 1. TMEA Solubilization Decision Tree. Red paths indicate experimental failure modes (Precipitation or Hydrolysis).

Critical Parameters Summary

| Parameter | Optimal Range | Failure Mode (If deviated) |

| Solvent | DMSO or DMF (Anhydrous) | Precipitation: Water causes immediate aggregation. |

| Stock Conc. | 10 – 50 mM | Inaccuracy: Low conc. stocks require large volumes of DMSO, denaturing proteins. |

| Buffer pH | 6.5 – 7.5 | Hydrolysis (pH > 8): Ring opens, becomes inert. Amine Reactivity (pH > 8): Loses thiol specificity. |

| Buffer Additives | 5-10 mM EDTA | Oxidation: Metals oxidize thiols to disulfides before TMEA can react. |

| Incompatible | Thiols (DTT, BME), Primary Amines (at high pH) | Competition: Buffer components react with TMEA, consuming it. |

Troubleshooting & FAQs

Q1: My TMEA solution turned cloudy immediately upon adding it to PBS. Can I filter it and use it?

Answer: No. The cloudiness is precipitated TMEA. Filtering removes the crosslinker, leaving you with a solution of unknown (likely near-zero) concentration.

-

Fix: You likely added TMEA too fast or the concentration was too high (>5 mM aqueous). Repeat the procedure: Dissolve in DMSO first, then add dropwise to a larger volume of rapidly stirring buffer.

Q2: I successfully dissolved TMEA, but my crosslinking yield is very low.

Answer: This is often the "Invisible Failure" caused by Hydrolysis .

-

Diagnosis: Check your buffer pH.[3][4][5][6] If it was stored at pH 8.0 or higher, the maleimide rings hydrolyzed into maleamic acid. This species is soluble but completely unreactive toward thiols.

-

Fix: Ensure your reaction buffer is pH 6.5–7.5. Make the working solution immediately before use.[5][6] Maleimides degrade significantly within hours in aqueous solution.

Q3: Can I store the TMEA/DMSO stock at -20°C?

Answer: Only with strict precautions.

-

Risk: DMSO is hygroscopic (absorbs water from air). Even trace moisture at -20°C will hydrolyze the maleimide over time.

-

Protocol: If you must store it, use high-quality anhydrous DMSO, seal the vial under argon/nitrogen gas, and place it inside a secondary container with desiccant. Discard if the solution turns amber or cloudy upon thawing.

Q4: My protein buffer contains Tris. Is that a problem for TMEA?

Answer: Usually, no, provided the pH is correct.

-

Nuance: "Tris" buffer contains primary amines. At pH > 8.0, these amines become nucleophilic and can compete with your protein's thiols for the TMEA maleimide groups. At pH 7.0–7.5, the reaction rate of maleimides toward sulfhydryls is ~1000x faster than toward amines, so Tris buffer is acceptable. However, PBS or HEPES are safer choices to eliminate any risk of amine competition.

References

-

Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Chapter 3: Zero-Length Crosslinkers and Homobifunctional Crosslinkers). [Link]

Sources

- 1. Thermo Scientific TMEA (tris(2-maleimidoethyl)amine) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. vectorlabs.com [vectorlabs.com]

Technical Support Center: TMEA Crosslinking Optimization

Advanced Application Support | Bioconjugation & Protein Interaction

Welcome to the Advanced Application Support Center. I am Dr. Aris, Senior Application Scientist. Below is a comprehensive technical guide designed to troubleshoot and optimize crosslinking efficiency using TMEA (Tris(2-maleimidoethyl)amine) .

Unlike standard bifunctional crosslinkers (e.g., BM(PEG)₂), TMEA is trifunctional . It possesses a "star" geometry with three maleimide groups radiating from a central tertiary amine. This structure creates unique challenges: it promotes the formation of trimeric complexes or extensive supramolecular networks, making it highly sensitive to stoichiometry and steric constraints.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To fix low efficiency, we must first understand the mechanism of failure. TMEA crosslinking relies on the Michael addition reaction between a maleimide group and a free sulfhydryl (thiol, -SH) on a cysteine residue.

The "Hydrolysis Trap"

The most common cause of failure is maleimide hydrolysis .

-

Mechanism: In aqueous solutions, the maleimide ring is susceptible to nucleophilic attack by water (hydrolysis). This opens the ring to form maleamic acid , which is completely non-reactive toward thiols.

-

The pH Factor: Hydrolysis rates are exponentially dependent on pH.

-

pH 7.0: Hydrolysis half-life is ~4–5 hours (manageable).[1]

-

pH 8.0+: Hydrolysis half-life drops to minutes.

-

Consequence: If your buffer is slightly alkaline (pH > 7.5), your TMEA is deactivating faster than it is crosslinking.

-

The "Thiol Blockade"

-

Oxidation: Free cysteines rapidly oxidize into disulfide bonds (cystine) in the presence of oxygen or metal ions. TMEA cannot react with disulfides.

-

Competition: Common reducing agents used to keep cysteines reduced (DTT,

-Mercaptoethanol) contain thiols.[2] If not removed, TMEA will crosslink the DTT instead of your protein.

Module 2: Critical Experimental Parameters

The following parameters define the "Safe Zone" for TMEA reactions. Deviating from these will result in low efficiency or precipitation.[3]

Parameter Table: The TMEA Safe Zone

| Parameter | Optimal Range | Critical Failure Boundary | Why? |

| Buffer pH | 6.5 – 7.5 | > 7.5 | High pH accelerates hydrolysis and promotes non-specific amine reactivity. |

| Buffer Composition | PBS, HEPES, MOPS | Tris, Glycine (at pH > 7.5) | Primary amines (Tris) compete with thiols at elevated pH. |

| Solvent (Stock) | DMSO or DMF (Anhydrous) | Water / Aqueous Buffer | TMEA is hydrophobic. It hydrolyzes instantly if stored in water. |

| Stoichiometry | 5- to 20-fold molar excess | > 50-fold excess | Excess TMEA leads to "saturation" where all thiols are capped by TMEA, preventing protein-protein links. |

| Additives | 1–5 mM EDTA | Metal Ions ( | EDTA prevents metal-catalyzed oxidation of thiols. |

Module 3: Troubleshooting FAQ

Q1: I see no crosslinking bands on my gel. The protein remains monomeric.

-

Diagnosis A (Dead Reagent): Did you dissolve TMEA in aqueous buffer for storage?

-

Fix: TMEA must be dissolved in high-quality anhydrous DMSO or DMF immediately before use. Discard any aqueous stock.

-

-

Diagnosis B (Oxidized Thiols): Are your surface cysteines available?

-

Fix: Pre-treat protein with TCEP (Tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP is generally compatible with maleimides, though removing it via desalting is the safest "gold standard" practice to prevent any kinetic interference.

-

-

Diagnosis C (pH Mismatch): What was the final pH?

Q2: My protein precipitated immediately upon adding TMEA.

-

Diagnosis A (The "Network" Effect): TMEA is trifunctional. If your protein has multiple surface cysteines, TMEA can act as a polymerization agent, creating massive insoluble aggregates (hydrogels) rather than discrete complexes.

-

Fix:Reduce protein concentration (< 1 mg/mL) or reduce TMEA molar excess .

-

-

Diagnosis B (Solvent Shock): Adding a large volume of DMSO to a sensitive protein.

-

Fix: Ensure the final DMSO concentration in the reaction is < 10% (v/v).

-

Q3: Can I use Tris-HCl buffer?

-

Technically Yes, but Risky. At pH 7.0, the reaction rate of maleimide with thiols is ~1000x faster than with amines. However, as pH rises (even locally), Tris (a primary amine) becomes a competitor.[1]

-

Recommendation: Switch to PBS (Phosphate Buffered Saline) or HEPES to eliminate this variable entirely.

-

Module 4: Validated Workflow & Visualization

Workflow Diagram: The TMEA Protocol

Caption: Optimized TMEA conjugation workflow emphasizing the critical removal of reducing agents and fresh preparation of the crosslinker.

Step-by-Step Validated Protocol

-

Buffer Preparation: Prepare PBS-EDTA (100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). Degas the buffer (bubble with nitrogen) to prevent re-oxidation of thiols.

-

Protein Reduction (Optional but Recommended):

-

Incubate protein with 5 mM TCEP for 30 minutes at room temperature.

-

Note: While TCEP is less interfering than DTT, desalting (Step 3) is highly recommended to guarantee maximum maleimide efficiency.

-

-

Desalting: Pass the protein sample through a desalting column (e.g., Zeba Spin Column) equilibrated with the PBS-EDTA buffer. This removes the reducing agent and standardizes the pH.

-

TMEA Solubilization:

-

Weigh TMEA powder.

-

Dissolve in anhydrous DMSO to a concentration of 10–50 mM.

-

Critical: Do this immediately before addition. Do not store this solution.

-

-

Reaction:

-

Add the TMEA/DMSO solution to the protein sample.

-

Target: 10-fold to 20-fold molar excess of TMEA over protein.

-

Solvent Limit: Keep DMSO < 10% of total volume.

-

Incubate for 2 hours at Room Temperature or 4 hours at 4°C .

-

-

Quenching: Stop the reaction by adding DTT (final concentration 10–20 mM) or Hydroxylamine . Incubate for 15 minutes.

-

Analysis: Proceed to SDS-PAGE. (Note: Crosslinked proteins will run at higher molecular weights; trimeric complexes may be very large).

Module 5: Troubleshooting Logic Tree

Use this logic flow to diagnose specific failures in your results.

Caption: Decision tree for diagnosing precipitation versus lack of crosslinking.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for maleimide hydrolysis kinetics and pH specificity).

-

AxisPharm. Mastering Maleimide Reactions in Bioconjugation. Retrieved from [Link]

-

Fontaine, S. D., et al. (2015).[6] "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry. (Discusses hydrolysis rates and stability).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. vectorlabs.com [vectorlabs.com]

Technical Support Center: Minimizing Maleimide Hydrolysis During Conjugation

Executive Summary: The Kinetic Race

As researchers, we often treat maleimide-thiol conjugation as a "click" reaction—mix and forget. However, in aqueous buffers, you are managing a kinetic race between two competing nucleophiles: the thiol (your target) and water (the solvent).

While maleimides are designed to be chemoselective for thiols at physiological pH, they are not stable indefinitely.[1] Water attacks the carbonyl carbon of the maleimide ring, causing it to open into maleamic acid .[2] Once this ring opens, the double bond loses its electrophilicity, rendering the molecule completely unreactive toward thiols.

This guide provides the protocols and mechanistic insights required to tilt the odds in favor of the thiol, ensuring high conjugation efficiency.

Mechanism & Visualization

The "Goldilocks" Window

Success depends on pH. You must balance two opposing factors:

-

Thiol Nucleophilicity: Thiols (-SH) are poor nucleophiles; thiolates (-S⁻) are excellent. You need a pH high enough to deprotonate the cysteine (pKa ~8.3).

-

Maleimide Hydrolysis: The rate of ring-opening hydrolysis increases 10-fold for every pH unit increase above 7.0.

Visualizing the Pathway

The following diagram illustrates the competition between the desired conjugation and the hydrolysis dead-end.

Figure 1: The kinetic competition. At pH > 8.0, the red pathway (hydrolysis) becomes significant, permanently deactivating the linker.

Critical Data: Hydrolysis Kinetics

The following table summarizes the stability of the maleimide functional group prior to conjugation. Note the drastic reduction in stability as pH and temperature rise.

| pH Condition | Temperature | Estimated Half-Life ( | Status |

| pH 6.0 | 4°C | > 60 Days | Stable |

| pH 7.0 | 20°C (RT) | ~ 11 Days | Acceptable |

| pH 7.5 | 37°C | ~ 12-24 Hours | Risk Zone |

| pH 8.0+ | 20°C (RT) | < 1-2 Hours | Critical Failure |

| pH 9.2 | 37°C | < 20 Minutes | Dead on Arrival |

Data synthesized from Hermanson [1] and Fontaine et al. [2].

Troubleshooting & FAQs

Q1: I am seeing low conjugation yields. How do I know if hydrolysis is the culprit?

A: If your maleimide linker was stored in an aqueous buffer for any length of time before the reaction, it is likely hydrolyzed.

-

Diagnostic: Run an LC-MS of your maleimide reagent.[1] Hydrolysis adds a water molecule (+18 Da) to the mass. If you see a peak shift of +18 Da relative to the maleimide mass, your reagent is dead.

Q2: Can I use Tris buffer?

A: Proceed with caution. Tris contains a primary amine.[3] While the reaction rate of maleimides with amines is ~1000x slower than with thiols at pH 7.0 [3], this selectivity drops as pH rises.

-

Recommendation: Use non-nucleophilic buffers like HEPES , MOPS , or Phosphate (PBS) . If you must use Tris, keep pH

7.2 and add the maleimide immediately before the reaction starts.

Q3: My protein precipitates when I add the maleimide. What happened?

A: This is often a solvent issue, not hydrolysis. Maleimides are hydrophobic. If you dissolve them in DMSO and add a large volume to your protein buffer, the sudden polarity shift can crash out the protein or the linker.

-

Fix: Keep the final organic solvent concentration (DMSO/DMF) below 10% (v/v). Add the maleimide slowly with gentle vortexing.

Q4: Should I intentionally hydrolyze the ring after conjugation?